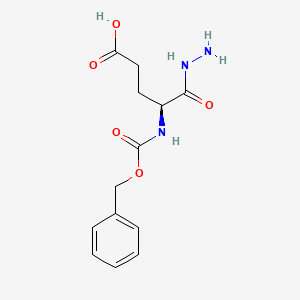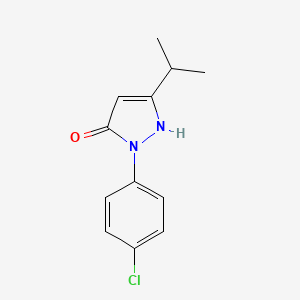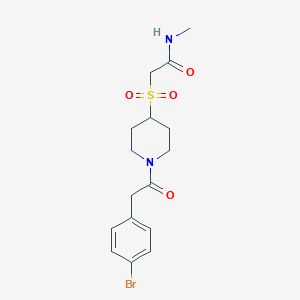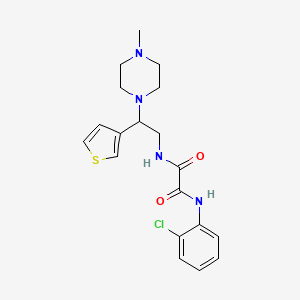
n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-α-Carbobenzoxy-l-glutamic acid α-hydrazide, also known as Z-Glu-NHNH2 , is a derivative of glutamic acid. Its chemical structure consists of a glutamic acid backbone with a hydrazide functional group attached to the α-amino group. The compound is commonly used in peptide synthesis and biochemical research .
Synthesis Analysis
The synthesis of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide involves the protection of the α-amino group (carboxyl group) of glutamic acid with a carbobenzoxy (Cbz) group. Subsequently, hydrazine is introduced to form the hydrazide moiety. The overall synthetic route ensures the preservation of the glutamic acid backbone while introducing the desired modification .
Molecular Structure Analysis
The molecular formula of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide is C₁₃H₁₇N₃O₅ , with a molecular weight of approximately 295.29 g/mol . The compound exists as a white powder or crystals. Its specific rotation is [a]20/D -7.0 to -8.0° (in acetic acid) and has a melting point range of 118.0 to 122.0°C .
Chemical Reactions Analysis
N-α-Carbobenzoxy-l-glutamic acid α-hydrazide can participate in various chemical reactions typical of hydrazides. These reactions include acylation, amidation, and peptide bond formation. Its reactivity allows for the incorporation of the hydrazide group into peptide sequences during solid-phase peptide synthesis (SPPS) or other synthetic routes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Enzymatic Studies and Resolution
n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide has been utilized in enzymatic studies, particularly in the asymmetric hydrolysis of N-Carbobenzoxy-dl-glutamic acid by hog kidney acylase. This process yields l-glutamic acid and N-carbobenzoxy-d-glutamic acid, facilitating the study of enzyme specificity and catalysis mechanisms (Levintow, Greenstein, & Kingsley, 1951).
Neurotransmission Research
Research into the role of glutamic acid as a neurotransmitter has been enhanced by studying its interactions with various compounds, including this compound derivatives. These studies contribute to understanding the physiological regulation of processes in the central nervous system and the potential neurotoxicity of excessive glutamate concentrations (Wu & Roberts, 1974).
Peptide Synthesis
The compound has been pivotal in the synthesis of γ-Glutamyl peptides, demonstrating the potential for creating peptides with specific structures and functions. This application is significant in the development of novel peptides for therapeutic and research purposes (Quesne & Young, 1949).
Carbohydrate Determination
This compound has also found application in the analytical determination of carbohydrates, where its derivatives serve as color reagents in various assay procedures. These methods are capable of detecting minute quantities of glucose and other reducing carbohydrates, which is vital in food science and nutritional studies (Hudson, John, Bailey, & Southgate, 1976).
Modulation of Antioxidant Defense
Studies on environmental fungicides have explored the modulation of antioxidant defense systems in Leydig cells of rats, highlighting the biochemical pathways affected by such compounds and their potential impact on reproductive health (Rajeswary et al., 2007).
Wirkmechanismus
Target of Action
N-alpha-Carbobenzoxy-L-glutamic acid alpha-hydrazide is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in the biosynthesis of proteins It plays a key role in cellular metabolism and is involved in various biochemical pathways.
Mode of Action
As a derivative of glutamic acid, it may interact with the same receptors and enzymes that glutamic acid does, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Zukünftige Richtungen
Future research could explore the application of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide in drug development, peptide-based therapeutics, or as a substrate for enzymatic modifications. Investigating its interactions with enzymes and biological systems may reveal novel insights into its potential utility .
Biochemische Analyse
Eigenschaften
IUPAC Name |
(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVXYXOTORDHV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)

![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)
![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)

![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)

